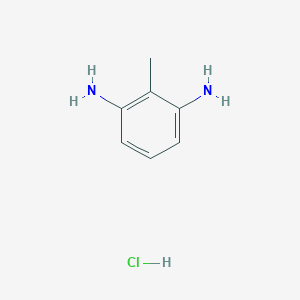

Toluene-2,6-diamine monohydrochloride

Description

Properties

CAS No. |

15481-68-2 |

|---|---|

Molecular Formula |

C7H11ClN2 |

Molecular Weight |

158.63 g/mol |

IUPAC Name |

2-methylbenzene-1,3-diamine;hydrochloride |

InChI |

InChI=1S/C7H10N2.ClH/c1-5-6(8)3-2-4-7(5)9;/h2-4H,8-9H2,1H3;1H |

InChI Key |

NHLSZDPFKPSBEW-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=C1N)N.Cl |

Canonical SMILES |

CC1=C(C=CC=C1N)N.Cl |

Other CAS No. |

15481-68-2 |

Synonyms |

toluene-2,6-diamine monohydrochloride |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Toluene 2,6 Diamine and Its Monohydrochloride Salt

Precursor Chemistry and Feedstock Considerations

The most established commercial route to Toluene-2,6-diamine begins with the nitration of toluene (B28343). mdpi.com This electrophilic aromatic substitution reaction typically uses a mixture of nitric acid and sulfuric acid to introduce nitro groups onto the toluene ring. cerritos.edu The process yields a mixture of isomers, predominantly 2,4-dinitrotoluene (B133949) and 2,6-dinitrotoluene (B127279). mdpi.commetu.edu.tr

Following the nitration step, the mixture of dinitrotoluene (DNT) isomers undergoes reduction to form the corresponding diaminotoluenes. nih.gov This reduction is most commonly achieved through catalytic hydrogenation. mdpi.comnih.gov

A key step for the specific isolation of the 2,6-isomer as its salt involves the treatment of the mixed diaminotoluenes with hydrochloric acid. google.com A process has been developed where a molten mixture of 2,4- and 2,6-dinitrotoluene is first catalytically hydrogenated in the presence of water. google.com Subsequently, a sufficient amount of hydrochloric acid is added to form the diaminotoluene monohydrochlorides. Due to differences in solubility, 2,6-diaminotoluene (B122827) monohydrochloride can be selectively crystallized and separated by filtration from the 2,4-diaminotoluene (B122806) monohydrochloride, which remains in the molten liquor. google.com The free base, 2,6-diaminotoluene, can then be liberated by rendering the filtered salt alkaline. google.com

| Stage | Description | Key Reagents | Product |

| Nitration | Electrophilic aromatic substitution on toluene. | Toluene, Nitric Acid, Sulfuric Acid | Mixture of 2,4- and 2,6-Dinitrotoluene |

| Reduction | Conversion of nitro groups to amino groups. | Dinitrotoluene, Hydrogen, Catalyst | Mixture of 2,4- and 2,6-Diaminotoluene |

| Salt Formation & Separation | Selective crystallization of the monohydrochloride salt. | Diaminotoluene mixture, Hydrochloric Acid | Crystalline Toluene-2,6-diamine monohydrochloride |

An alternative synthetic pathway utilizes chloronitrotoluene as a starting material. Specifically, a method has been reported that begins with 2-chloro-6-nitrotoluene. google.com This route involves two main transformations: the reduction of the nitro group to an amine, followed by a catalytic ammoniation step to replace the chlorine atom with a second amino group, thereby forming Toluene-2,6-diamine. google.com This approach avoids the initial production of mixed dinitrotoluene isomers, offering a more direct route to the 2,6-substituted product.

A further synthetic strategy involves the direct amination of a dichlorinated toluene precursor. A process has been developed that uses 2,6-dichlorotoluene (B125461) as the starting material. google.com In this method, 2,6-dichlorotoluene is reacted with ammonia (B1221849), which serves as the aminating agent, in a solvent such as anhydrous ethanol (B145695). google.com The reaction is facilitated by a palladium complex catalyst under normal heating and stirring, avoiding the high-temperature and high-pressure conditions often associated with traditional amination processes. google.com The synthesis of the 2,6-dichlorotoluene precursor itself can be achieved through various methods, including the Sandmeyer reaction on 2-amino-6-chlorotoluene or the chlorination of p-toluenesulfonyl chloride followed by desulfonation. nih.gov

| Precursor | Key Reagents | Catalyst Type | Product |

| 2-Chloro-6-nitrotoluene | Reducing Agent, Ammonia | Not specified in detail google.com | Toluene-2,6-diamine |

| 2,6-Dichlorotoluene | Ammonia, Anhydrous Ethanol | Palladium Complex google.com | Toluene-2,6-diamine |

Catalytic Hydrogenation Processes

Catalytic hydrogenation is the cornerstone of the reduction step in the primary synthesis pathway from dinitrotoluene. The choice of catalyst is crucial for achieving high yield and selectivity. Transition metals, particularly nickel and palladium, are the most commonly employed catalysts in industrial settings. researchgate.netgoogle.com

Nickel-based catalysts are widely used for the hydrogenation of dinitrotoluene. google.com Raney Nickel, a finely powdered nickel-aluminium alloy, has been identified as an ideal catalyst for the reduction of the nitro groups in DNT to form toluenediamine. metu.edu.tr In industrial applications, finely divided nickel powder catalysts are typically suspended in the liquid phase within a continuous stirred-tank reactor to facilitate the hydrogenation reaction. google.com These systems are effective for converting various nitroaromatic compounds. For instance, nickel catalysts are used in the hydrogenation reduction of o-nitro-p-toluidine to produce 3,4-diaminotoluene, demonstrating their broader utility in the synthesis of diaminotoluenes. google.com

Palladium is another highly versatile and efficient transition metal used in the synthesis of diaminotoluenes. mdpi.com Palladium-based catalysts, especially palladium supported on carbon (Pd/C), are frequently used for the liquid-phase hydrogenation of dinitrotoluene. researchgate.netgoogle.com Research has shown that the physical properties of the catalyst, such as the metal particle size, can significantly influence the catalytic activity and selectivity of the reaction. researchgate.net

Beyond the hydrogenation of dinitrotoluenes, palladium catalysts are also pivotal in synthesis routes starting from chlorinated precursors. As mentioned, a palladium complex catalyst is employed to facilitate the amination of 2,6-dichlorotoluene with ammonia to produce Toluene-2,6-diamine. google.com The palladium-catalyzed Buchwald-Hartwig amination is a well-established method for forming C-N bonds, underscoring the utility of palladium complexes in such transformations. mdpi.com The versatility of palladium allows it to catalyze a wide array of organic reactions, including hydrogenations and cross-coupling reactions, making it a key element in modern synthetic chemistry. mdpi.com

| Catalyst System | Precursor | Reaction Type | Key Features |

| Nickel (e.g., Raney Ni) | Dinitrotoluene | Hydrogenation (Reduction) | Effective for nitro group reduction; often used as a powder in slurry reactors. metu.edu.trgoogle.com |

| Palladium (e.g., Pd/C) | Dinitrotoluene | Hydrogenation (Reduction) | High activity; performance can be tuned by particle size. researchgate.net |

| Palladium Complex | 2,6-Dichlorotoluene | Amination | Facilitates C-N bond formation under milder conditions. google.com |

Mechanistic Investigations of Catalytic Pathways

The primary route to Toluene-2,6-diamine is the catalytic hydrogenation of 2,6-dinitrotoluene. This reaction is a complex multiphase process, typically carried out in a slurry or trickle-bed reactor. The mechanism of this transformation has been the subject of detailed kinetic studies, particularly for the closely related 2,4-isomer, which provides a model for the 2,6-isomer's reactivity.

The liquid-phase hydrogenation of 2,6-dinitrotoluene over a platinum-on-alumina (Pt/Al2O3) catalyst has been shown to follow a consecutive reaction pathway. semanticscholar.org The intrinsic kinetics of this process can be described by a Langmuir-Hinshelwood type model, which assumes non-competitive adsorption of the organic species and hydrogen onto the catalyst surface. semanticscholar.org

The reaction proceeds in a stepwise manner where the two nitro groups are reduced sequentially. The generally accepted mechanistic steps, inferred from studies on dinitrotoluene isomers, are as follows:

Adsorption: Both 2,6-dinitrotoluene and hydrogen adsorb onto the active sites of the catalyst surface (e.g., Platinum or Palladium).

First Nitro Group Reduction: The first nitro group is reduced to an amino group, forming the intermediate 2-amino-6-nitrotoluene. This step itself involves several sub-steps, including the formation of nitroso and hydroxylamine (B1172632) intermediates, although these are typically short-lived and not isolated in significant quantities under industrial conditions.

Desorption/Readsorption of Intermediate: The 2-amino-6-nitrotoluene intermediate may desorb from the catalyst surface and then readsorb to undergo further reaction.

Second Nitro Group Reduction: The remaining nitro group on the adsorbed intermediate is hydrogenated to a second amino group, yielding the final product, Toluene-2,6-diamine.

Desorption of Product: The final Toluene-2,6-diamine product desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.

The selectivity towards the final di-amino product versus the amino-nitro intermediate is a critical aspect of this pathway. By carefully controlling reaction conditions such as temperature and pressure, it is possible to achieve a high yield of the intermediate, 2-amino-6-nitrotoluene, exceeding 95% under specific laboratory conditions. semanticscholar.org

Ammonolysis Reaction Mechanisms

An alternative synthetic route to Toluene-2,6-diamine involves the ammonolysis of a di-substituted toluene, such as 2,6-dichlorotoluene. This method replaces halogen atoms with amino groups using ammonia as the aminating agent, often in the presence of a catalyst.

One patented method describes the synthesis of 2,6-diaminotoluene from 2,6-dichlorotoluene and ammonia in an ethanol solvent, utilizing a palladium complex catalyst. This approach avoids the high-temperature and high-pressure conditions often associated with traditional ammonolysis. The reaction proceeds at temperatures between 50-100°C under normal pressure.

The mechanism for this type of reaction is generally understood as a nucleophilic aromatic substitution (SNA_r). The key steps are:

Oxidative Addition: The palladium catalyst inserts into the carbon-chlorine bond of the 2,6-dichlorotoluene.

Ligand Exchange: An ammonia molecule coordinates to the palladium center, displacing another ligand.

Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the palladium catalyst to continue the cycle.

This catalytic cycle repeats for the second chlorine atom to yield Toluene-2,6-diamine. This method offers a pathway that avoids the use of dinitro compounds, which can be explosive and pose safety risks.

Salt Formation Mechanisms: Monohydrochloride Derivatization

The formation of this compound is a crucial step for the purification and separation of the 2,6-isomer from mixtures, particularly from the 2,4-isomer with which it is commonly produced. After the catalytic hydrogenation of a dinitrotoluene mixture, the resulting diaminotoluene isomers are treated with hydrochloric acid.

A patented process describes a method where, after the hydrogenation of a molten mixture of 2,4- and 2,6-dinitrotoluene in the presence of water, a sufficient amount of hydrochloric acid is added to form the diaminotoluene monohydrochlorides. The mechanism is a straightforward acid-base reaction. The amino groups on the toluene diamine molecule are basic and readily react with the strong acid, hydrochloric acid, to form an ammonium (B1175870) salt.

Due to differences in the physical properties, specifically the solubility, of the respective monohydrochloride salts, the 2,6-diaminotoluene monohydrochloride is less soluble under controlled conditions and crystallizes out of the solution. This allows for its separation from the more soluble 2,4-diaminotoluene monohydrochloride by filtration. The free base, Toluene-2,6-diamine, can then be liberated from the filtered salt by the addition of an alkali, such as caustic soda. This process can yield a 2,6-diaminotoluene product with a very low content of the 2,4-isomer (less than 0.5%).

Synthetic Route Efficiency and Selectivity Analysis

In the industrial production of toluenediamine via the hydrogenation of dinitrotoluene, several by-products can be formed. The nitration of toluene typically produces a mixture of isomers, primarily 2,4- and 2,6-dinitrotoluene, but also smaller amounts of other isomers like 2,3- and 3,4-dinitrotoluene. mdpi.com These isomers are subsequently hydrogenated to their corresponding diamines, which act as impurities in the final product. mdpi.com

Mitigation Strategies:

Temperature Control: Maintaining the reactor inlet temperature at the lower end of the operable range (e.g., 100-120°C) can minimize the self-reaction of dinitrotoluene, which leads to unwanted by-products. google.com

By-product Inhibition: The formation of N-alkylated by-products when using alcohol solvents can be prevented by introducing a small amount of carbon monoxide into the hydrogenation reaction. google.com

Purification: The crude toluenediamine mixture is typically purified by distillation to remove the various by-products. A separating wall column can be used to separate the mixture into streams containing low boilers, ortho-isomers, the desired meta-isomers (2,4- and 2,6-), and high boilers. mdpi.com

Table 1: Common By-products and Mitigation Approaches

| By-product Category | Specific Examples | Formation Pathway | Mitigation Strategy |

| Isomeric Impurities | 2,3-Toluenediamine, 3,4-Toluenediamine | Hydrogenation of corresponding dinitrotoluene isomers formed during nitration. | Purification of the initial dinitrotoluene mixture; Distillation of the final toluenediamine product. |

| N-Alkylated Amines | N-methyl Toluene-2,6-diamine | Reaction with alcohol solvents during hydrogenation. | Addition of carbon monoxide to the reaction; Use of non-alcoholic solvents. |

| Low/High Boilers | Various degradation and condensation products | Side reactions at elevated temperatures. | Strict temperature control during hydrogenation; Distillation of the crude product. |

The optimization of the yield of Toluene-2,6-diamine is a key focus in both laboratory and industrial settings. High yields, often exceeding 99%, have been reported for the hydrogenation of dinitrotoluene under optimized conditions.

Key parameters that are manipulated to maximize yield include:

Catalyst Selection: Palladium and platinum-based catalysts, often supported on carbon or alumina, are highly effective. mdpi.com The specific composition and preparation of the catalyst can significantly impact activity and selectivity.

Temperature and Pressure: The hydrogenation is typically carried out at elevated temperatures (100-150°C) and pressures (5-8 bar) in industrial settings. mdpi.com In laboratory studies, a maximum yield of the intermediate 2-amino-6-nitrotoluene of over 95% was achieved at a lower temperature of 313 K (40°C) when mass transfer effects were eliminated. semanticscholar.org

Solvent: The choice of solvent can influence the reaction rate and by-product profile. While alcohols are common, their use can lead to N-alkylation. google.com The reaction can also be carried out in a Toluenediamine/water medium. mdpi.com

Reactant Concentration: Controlling the concentration of dinitrotoluene in the feed, typically between 1-2% by weight, is important for minimizing by-product formation and enhancing safety. google.com

In the ammonolysis route, a yield of 54.1g of 2,6-diaminotoluene was obtained from 100g of 2,6-dichlorotoluene under specific conditions (50°C for 12 hours with a palladium complex catalyst).

The transition from laboratory-scale synthesis to large-scale industrial production of Toluene-2,6-diamine requires careful consideration of process control and scalability to ensure safety, efficiency, and product quality.

Process Control: In an industrial setting, the hydrogenation of dinitrotoluene is often performed in continuous stirred-tank slurry reactors or trickle-bed reactors. mdpi.comgoogle.com Key process parameters that are monitored and controlled include:

Temperature: Due to the highly exothermic nature of the hydrogenation reaction, effective heat removal is critical to prevent thermal runaways and the formation of by-products. Control of the inlet and outlet temperatures of the reactor is a primary safety and quality control measure. google.com

Pressure: Maintaining a constant hydrogen pressure (typically 3000 to 6000 kPa) is necessary to ensure a sufficient supply of hydrogen for the reaction and to maintain the desired reaction rate. google.com

Flow Rates: The feed rates of dinitrotoluene, solvent, and hydrogen must be precisely controlled to maintain the desired concentrations and residence time within the reactor.

Catalyst Management: In slurry reactors, the catalyst concentration is monitored, and systems for filtering and recycling the catalyst are essential for economic viability. mdpi.com

Scalability: Scaling up hydrogenation reactions from the lab to an industrial plant presents several challenges:

Heat and Mass Transfer: The efficiency of heat removal and the transport of hydrogen from the gas phase to the liquid phase and then to the catalyst surface become more complex in large reactors. The design of the reactor and agitator system is crucial to ensure adequate mixing and mass transfer.

Safety: The industrial hydrogenation of dinitrotoluene is a hazardous process due to the flammability of hydrogen and the potential for runaway reactions. Robust safety systems and procedures are paramount.

Reactor Design: The choice between a slurry reactor and a fixed-bed (trickle-bed) reactor depends on factors such as heat management, catalyst handling, and desired throughput. Trickle-bed reactors can offer advantages in terms of catalyst separation but may have more complex hydrodynamics.

Process Modeling: Computational dynamic process models are increasingly used to simulate the behavior of large-scale reactors based on laboratory data. These models help in designing the scaled-up process and in developing control strategies to optimize performance and ensure safety.

A systematic scale-up strategy often involves the use of a "scale-down" reactor in the laboratory that is geometrically similar to the production-scale reactor. This allows for the validation of process models and the investigation of potential scale-up issues under controlled conditions.

Novel Synthetic Approaches and Green Chemistry Principles

The industrial synthesis of Toluene-2,6-diamine and its subsequent conversion to the monohydrochloride salt has traditionally relied on well-established, yet often environmentally demanding, methodologies. In response to growing environmental concerns and the need for more efficient and sustainable chemical manufacturing, research has shifted towards developing novel synthetic routes guided by the principles of green chemistry. These modern approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency without compromising product yield or purity.

A significant advancement in this area is the development of alternative catalytic systems and reaction pathways that move away from classical methods. One such novel approach involves the catalytic ammoniation of 2,6-dichlorotoluene. This method presents a more environmentally benign alternative to routes that may involve nitration and subsequent reduction. In this process, 2,6-dichlorotoluene is used as the starting material, with ethanol as a solvent and ammonia as the aminating agent. The reaction proceeds under the influence of a palladium complex catalyst at normal atmospheric pressure. google.com This pathway is notable for avoiding the high-temperature and high-pressure conditions often associated with traditional amination processes, thereby reducing energy consumption and infrastructure costs. google.com Furthermore, it circumvents the use of large quantities of environmentally harmful reagents, aligning with green chemistry's goal of pollution prevention. google.com

The reaction conditions for this novel catalytic ammoniation are detailed in the table below.

| Parameter | Condition |

| Starting Material | 2,6-Dichlorotoluene |

| Solvent | Dehydrated Ethanol |

| Aminating Agent | Ammonia (28% concentration) |

| Catalyst | Palladium complex |

| Reaction Temperature | 50–100 °C |

| Reaction Time | 6–12 hours |

This data is derived from patent CN106083599A, which outlines a method for preparing 2,6-diaminotoluene under milder conditions. google.com

Another key area of innovation lies in the optimization of the traditional catalytic hydrogenation of 2,6-dinitrotoluene. While hydrogenation itself is a long-standing industrial method, its application within a green chemistry framework focuses on maximizing efficiency and simplifying purification. In a well-defined process, a molten mixture of dinitrotoluenes is catalytically hydrogenated in the presence of water. google.com This reaction typically employs catalysts such as palladium on charcoal, although nickel, platinum, ruthenium, or rhodium are also effective. google.com

The "green" aspect of this process is particularly evident in the subsequent separation and purification step. After the hydrogenation is complete, hydrochloric acid is added to the reaction mixture to form the diaminotoluene monohydrochlorides. google.com The this compound has different solubility properties compared to its 2,4-isomer, which allows for its selective crystallization and separation by filtration. google.com This method provides a highly pure product (less than 0.5% of the 2,4-isomer) and simplifies the downstream processing, thereby reducing waste and energy use associated with more complex purification techniques like distillation. google.com

The table below summarizes typical conditions for the catalytic hydrogenation step.

| Parameter | Condition |

| Starting Material | 2,6-Dinitrotoluene (often in a mixture with 2,4-Dinitrotoluene) |

| Catalyst | 5% Palladium on charcoal (or Ni, Pt, Ru, Rh) |

| Pressure | 210 p.s.i. |

| Temperature | 115–120 °C |

| Reaction Time | ~4 hours |

This data is based on an example provided in patent US4256671A for the production of diaminotoluenes. google.com

These evolving synthetic strategies demonstrate a clear trend towards more sustainable chemical production. By focusing on catalyst innovation, milder reaction conditions, and integrated purification steps, these novel approaches not only enhance the efficiency of Toluene-2,6-diamine and its monohydrochloride salt synthesis but also significantly reduce its environmental footprint.

Chemical Reactivity, Derivatization, and Transformation Studies of Toluene 2,6 Diamine Monohydrochloride

Amination and Amidation Reactions

The presence of two primary amino groups on the toluene (B28343) ring makes Toluene-2,6-diamine a versatile precursor for various derivatization reactions. These reactions are fundamental to its primary industrial use as an intermediate in the synthesis of other chemicals, notably toluene diisocyanate (TDI). who.intchemicalbook.com

The amino groups of Toluene-2,6-diamine readily undergo acetylation in the presence of an acetylating agent such as acetic anhydride (B1165640). cdc.gov This reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acetic anhydride, leading to the formation of an amide linkage and acetic acid as a byproduct. cdc.gov

The acetylation of Toluene-2,6-diamine is a key step in several analytical methods designed to quantify the compound. cdc.gov Derivatization to its acetylated form enhances its thermal stability and chromatographic properties, facilitating analysis by techniques like High-Performance Liquid Chromatography (HPLC). cdc.gov Studies have shown that the acetylation of 2,6-toluenediamine can be slower than that of its 2,4-isomer, but the reaction proceeds to completion, typically within a few hours. cdc.gov

Table 1: Conditions for Acetylation of Toluene-2,6-diamine for Analytical Purposes

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactant | Toluene-2,6-diamine | cdc.gov |

| Reagent | Acetic Anhydride | cdc.gov |

| Reaction Time | Approx. 4 hours for completion | cdc.gov |

| Purpose | Derivatization for HPLC analysis | cdc.gov |

| Product | 2,6-bisacetamidotoluene | cdc.gov |

This interactive table summarizes the typical conditions used for the acetylation of Toluene-2,6-diamine in an analytical setting.

When both amino groups of a Toluene-2,6-diamine molecule react with an acetylating agent, the resulting product is a bisacetamidotoluene derivative. cdc.gov Specifically, the reaction with acetic anhydride yields 2,6-bisacetamidotoluene. cdc.gov This conversion is often quantitative under the right conditions and is utilized for analytical quantification of the parent diamine. cdc.gov The synthesis of 2,6-bisacetamidotoluene can be achieved by dissolving Toluene-2,6-diamine in water, followed by the addition of acetic anhydride. cdc.gov The resulting derivative is a stable, crystalline solid that can be easily handled and analyzed. cdc.gov

Toluene-2,6-diamine is a principal raw material in the production of Toluene-2,6-diisocyanate (2,6-TDI), a major component of commercial TDI mixtures used to manufacture polyurethanes. chemicalbook.comshell.commetu.edu.tr The conversion of the diamine to the diisocyanate is achieved through phosgenation, a reaction with phosgene (B1210022) (COCl₂). shell.commetu.edu.tr This industrial process transforms the two primary amino groups into highly reactive isocyanate (-NCO) groups.

Furthermore, as an amine, Toluene-2,6-diamine is inherently reactive towards isocyanates. chemicalbook.comnoaa.gov The reaction between the amino group of the diamine and an isocyanate group results in the formation of a urea (B33335) linkage. cdc.gov This reactivity is a consideration in industrial settings where both the diamine and the diisocyanate may be present, as it can lead to the formation of undesired urea byproducts. cdc.gov Safety profiles for Toluene-2,6-diamine note that it may be incompatible with isocyanates. chemicalbook.comnoaa.gov

Hydrolytic Stability and Degradation Pathways

The stability of Toluene-2,6-diamine monohydrochloride in aqueous environments is a critical factor influencing its environmental fate and persistence. While generally stable, it can undergo degradation under specific and often forcing conditions.

As a salt, this compound is water-soluble. chemicalbook.comnoaa.gov In an aqueous solution, the salt dissociates into the protonated 2,6-diaminotoluenium ion and a chloride ion. The protonated amine exists in equilibrium with the free base, Toluene-2,6-diamine. The position of this equilibrium is dependent on the pH of the solution.

The Toluene-2,6-diamine molecule itself is relatively stable in water under normal environmental conditions. who.int Its water solubility means that leakage from landfills or industrial sites can be a source of groundwater contamination. who.int However, the amine functional groups can be susceptible to hydrolysis under more extreme conditions, such as elevated temperatures and pressures in the presence of certain reagents. One patented process describes the hydrolysis of toluene diamine isomers to produce methyl resorcinols using ammonium (B1175870) bisulfate at temperatures between 150°C and 350°C. google.com This indicates that while stable under ambient conditions, the C-N bond can be cleaved under harsh hydrolytic environments.

The degradation products of Toluene-2,6-diamine are highly dependent on the reaction conditions. Under the harsh conditions of high-temperature hydrolysis with ammonium bisulfate, the amino groups are replaced with hydroxyl groups, yielding methyl resorcinol (B1680541) (2-methyl-1,3-benzenediol). google.com

Table 2: Hydrolytic Degradation of Toluene-2,6-diamine

| Condition | Reagent | Product | Source |

|---|

This interactive table shows the degradation product of Toluene-2,6-diamine under specific hydrolytic conditions.

In biological systems and environmental contexts, the focus is often on the formation of Toluene-2,6-diamine as a hydrolysis product of Toluene-2,6-diisocyanate (TDI) or related polyurethanes, rather than the degradation of the diamine itself. chemicalbook.comnih.gov When TDI is released into the environment or when TDI-protein adducts are metabolized, hydrolysis leads to the formation of Toluene-2,6-diamine. chemicalbook.comnih.gov The characterization of this resulting diamine is crucial for biomonitoring of TDI exposure. Analytical methods for its detection in hydrolyzed biological samples (urine and plasma) typically involve derivatization, for example with pentafluoropropionic anhydride, followed by gas chromatography-mass spectrometry (GC-MS). cdc.govnih.gov

Ring Hydroxylation and Related Aromatic Transformations

The aromatic ring of toluene-2,6-diamine is susceptible to electrophilic substitution reactions, including hydroxylation, although this transformation is more extensively documented in metabolic studies rather than synthetic applications. In vivo biotransformation studies in rats have shown that the compound undergoes significant metabolism, leading to hydroxylated derivatives. nih.gov Following oral administration, metabolites are formed and excreted, indicating that the aromatic ring is activated towards oxidation. nih.gov

Among the identified metabolites are 3-hydroxy-2,6-diaminotoluene and 4-hydroxy-2-acetylamino-6-aminotoluene. nih.gov The formation of these compounds demonstrates that hydroxylation can occur at positions on the benzene (B151609) ring that are not occupied by the amino or methyl groups. This reactivity is a key aspect of its biological processing and illustrates the potential for targeted chemical modifications of the aromatic core. nih.gov

Table 1: Identified Hydroxylated Metabolites of Toluene-2,6-diamine

| Metabolite Name | Chemical Transformation |

| 3-hydroxy-2,6-diaminotoluene | Direct ring hydroxylation |

| 4-hydroxy-2-acetylamino-6-aminotoluene | Ring hydroxylation and N-acetylation |

Data sourced from PubChem. nih.gov

Polymerization Chemistry and Applications as a Monomer/Cross-linking Agent

Toluene-2,6-diamine is a significant building block in polymer chemistry, primarily serving as an intermediate, a monomer, and a cross-linking agent. nih.govontosight.ai Its two primary amino groups provide reactive sites for a variety of polymerization reactions, making it a crucial component in the synthesis of high-performance polymers such as polyurethanes, polyamides, and advanced resins. ontosight.aievonik.comontosight.ai

The most prominent application of toluene-2,6-diamine is in the polyurethane industry. evonik.comchemicalbook.com It is a critical raw material for the production of toluene diisocyanate (TDI), which is a primary component in the synthesis of flexible polyurethane foams, elastomers, and coatings. evonik.comchemicalbook.comshell.com

Toluene-2,6-diamine is converted into toluene-2,6-diisocyanate through a process known as phosgenation. shell.comwikipedia.org This industrial synthesis is typically a multi-step process:

Nitration of Toluene: Toluene is first nitrated to produce dinitrotoluene (DNT). google.commetu.edu.tr This reaction typically yields a mixture of isomers.

Reduction of Dinitrotoluene: The dinitrotoluene is then catalytically reduced (hydrogenated) to yield toluene-2,6-diamine (TDA), usually in a mixture with its 2,4-isomer. evonik.comgoogle.commetu.edu.tr

Phosgenation of Toluenediamine: The resulting TDA mixture is treated with phosgene (COCl₂) to convert the amino groups (-NH₂) into isocyanate groups (-NCO), producing TDI and hydrochloric acid (HCl) as a byproduct. shell.comwikipedia.orgmetu.edu.tr

The commercial production of TDI often results in an 80:20 mixture of the 2,4- and 2,6-isomers, respectively, which is sold as TDI (80/20). wikipedia.orggoogle.com

Toluene diisocyanate derived from toluene-2,6-diamine is a fundamental component in the manufacture of polyurethanes. shell.com The highly reactive isocyanate groups of TDI react with the hydroxyl groups of polyols in the presence of catalysts and other additives. evonik.comshell.comoup.com This reaction forms the urethane (B1682113) linkages that constitute the backbone of the polyurethane polymer. wikipedia.orgscielo.br

This chemistry is central to the production of:

Flexible Polyurethane Foams: These materials are widely used in furniture, bedding, and automotive seating due to their cushioning properties. shell.commetu.edu.troup.com TDI, typically the 80/20 isomeric mixture, is the predominant isocyanate used in this sector. chemicalbook.comgoogle.com

Polyurethane Elastomers: These materials exhibit a combination of elasticity and strength, finding applications in various industrial components. evonik.comchemicalbook.comscirp.org Toluene-2,6-diamine and its corresponding diisocyanate are used to formulate elastomers with specific performance characteristics. scirp.orgresearchgate.net

Table 2: Key Reactants in Polyurethane Production

| Reactant | Chemical Family | Role in Polymerization |

| Toluene Diisocyanate (TDI) | Isocyanate | Monomer providing reactive -NCO groups |

| Polyol | Alcohol | Monomer providing reactive -OH groups |

| Toluene-2,6-diamine | Diamine | Precursor to TDI; can also act as a chain extender |

Toluene-2,6-diamine also functions as a monomer in the synthesis of thermoplastic polyamides. ontosight.aisigmaaldrich.com The presence of two amine functional groups allows it to react with dicarboxylic acids or their derivatives (such as diacyl chlorides) through condensation polymerization to form amide linkages. The inclusion of the toluene ring in the polymer backbone imparts rigidity and thermal stability to the resulting polyamide. This makes it a valuable component for creating engineered plastics with enhanced properties. sigmaaldrich.com

Beyond polyurethanes, toluene-2,6-diamine is utilized in the formulation of other advanced materials. It serves as a curing agent or cross-linking agent for epoxy resins. ontosight.aievonik.com In this role, the primary amine groups react with the epoxide rings of the epoxy prepolymer, opening the rings and forming a rigid, cross-linked three-dimensional network. This process is essential for creating durable and chemically resistant materials used in high-performance adhesives, coatings, and composites. ontosight.aievonik.com The polyurethanes derived from TDI are also used directly in coatings, sealants, and adhesives. evonik.comshell.com

Mechanisms of Polymer Formation and Cross-linking

Toluene-2,6-diamine, often used as its more stable monohydrochloride salt, is a versatile precursor and building block in polymer chemistry. Its two primary amino groups, positioned ortho to the methyl group on the benzene ring, exhibit high reactivity, making it a key component in the synthesis of various polymers, most notably polyurethanes and as a curing agent for epoxy resins. The mechanisms of polymer formation and cross-linking are predominantly governed by the nucleophilic character of these amino groups.

Polyurethane Formation

The most significant industrial application of Toluene-2,6-diamine is in the production of Toluene diisocyanate (TDI), a primary monomer for polyurethane synthesis. metu.edu.trl-i.co.ukchemicalbook.com While not a direct polymerization of the diamine itself, the mechanism is fundamentally linked to it. The process involves the conversion of the diamine to the diisocyanate, which then undergoes polymerization.

Phosgenation of Toluene-2,6-diamine: The synthesis of TDI begins with the phosgenation of Toluene-2,6-diamine. metu.edu.tr In this multi-step reaction, the primary amino groups (-NH₂) of the diamine act as nucleophiles, attacking the electrophilic carbonyl carbon of phosgene (COCl₂). This reaction proceeds through intermediate carbamoyl (B1232498) chlorides and isocyanates, ultimately yielding the highly reactive Toluene-2,6-diisocyanate. rsc.org

Polyurethane Synthesis (Polyaddition): The resulting TDI is a key monomer in the production of polyurethanes. metu.edu.trresearchgate.net The polymerization occurs via a polyaddition reaction between the isocyanate groups (-NCO) of TDI and the hydroxyl groups (-OH) of a polyol. l-i.co.uk The mechanism involves the nucleophilic attack of the oxygen atom of the hydroxyl group on the electrophilic carbon atom of the isocyanate group. This forms a urethane linkage (-NH-CO-O-). tue.nl When diisocyanates like TDI react with diols or polyols, a linear or cross-linked polyurethane polymer is formed, respectively. l-i.co.uk The 2,6-isomer of TDI is often used in a mixture with the 2,4-isomer to produce flexible polyurethane foams. l-i.co.ukrsc.org

Table 1: Key Reactions in Toluene-2,6-diamine based Polyurethane Formation

| Step | Reactants | Product | Reaction Type | Key Functional Group Transformation |

| 1 | Toluene-2,6-diamine, Phosgene | Toluene-2,6-diisocyanate (TDI) | Phosgenation | Amino (-NH₂) to Isocyanate (-NCO) |

| 2 | Toluene-2,6-diisocyanate, Polyol | Polyurethane | Polyaddition | Isocyanate (-NCO) + Hydroxyl (-OH) → Urethane Linkage |

Epoxy Resin Cross-linking

Toluene-2,6-diamine also functions directly as a curing agent or hardener for epoxy resins. nih.gov In this role, the diamine's amino groups participate in cross-linking reactions with the epoxide rings of the epoxy prepolymer, such as those based on the diglycidyl ether of bisphenol A (DGEBA). researchgate.net

The cross-linking mechanism is a nucleophilic ring-opening reaction:

Primary Amine Reaction: A primary amine group (-NH₂) on the Toluene-2,6-diamine molecule attacks one of the carbon atoms of the epoxide ring. This is a nucleophilic substitution (SN2) reaction, leading to the opening of the strained three-membered ring. This forms a secondary amine and a hydroxyl group.

Secondary Amine Reaction: The newly formed secondary amine is also nucleophilic and can react with another epoxide ring. This second reaction connects another epoxy polymer chain.

Since Toluene-2,6-diamine has two primary amino groups, and each primary amine has two active hydrogens, one molecule can theoretically react with up to four epoxide groups. This high functionality allows for the formation of a dense, three-dimensional, cross-linked network. researchgate.net This network structure is responsible for the final thermoset properties of the cured epoxy, such as high mechanical strength, thermal stability, and chemical resistance. nagase.com The reactivity and final properties can be influenced by factors such as the stoichiometry of the amine to epoxy groups and the curing temperature. researchgate.net

Table 2: Research Findings on Diamine Cross-linking of Polymers

| Polymer System | Cross-linking Agent | Key Findings | Reference |

| Epoxy-polysiloxane | Poly[(3-aminopropyl)methylsiloxane] | Network formation involves a grafting epoxy-amine reaction with a high degree of cyclization. The resulting network morphology is highly dependent on the stoichiometric composition. | researchgate.net |

| Polyimides | Various Diamines | Cross-linking occurs via the opening of the imide ring by the amine group, forming two amide groups. The rate of cross-linking is related to the nucleophilicity of the diamine. | researchgate.net |

| Acetoacetoxy-functionalized latex | 1,6-Hexanediamine | Cross-linking occurs rapidly even in the dispersed state, preceding polymer diffusion, leading to films with good solvent resistance. | paint.org |

Advanced Analytical Methodologies for Toluene 2,6 Diamine and Its Derivatives

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and analysis of Toluene-2,6-diamine from various matrices. The choice of technique depends on the sample complexity, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of Toluene-2,6-diamine. A method has been developed for its analysis in workplace air using HPLC coupled with a diode array detector (DAD). nih.govlodz.pl In this method, air samples are passed through a sulfuric acid-treated glass fiber filter. The collected analytes are then washed from the filter, extracted, and derivatized with 3,5-dinitrobenzoyl chloride before analysis. nih.govlodz.pl This derivatization is often necessary to improve the chromatographic properties and detection sensitivity of the diamine. The use of a DAD allows for the simultaneous monitoring of multiple wavelengths, enhancing selectivity and confirming the identity of the analyte peak. nih.govlodz.pl Reverse-phase HPLC methods have also been described, using columns like Newcrom R1 and C18 with simple mobile phases consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The NIOSH 5516 method also utilizes HPLC with a UV detector for the analysis of Toluene-2,6-diamine in the presence of isocyanates, where the amines are derivatized to their stable bisacetamidotoluene counterparts. nih.govcdc.gov

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of Toluene-2,6-diamine, especially in biological samples. nih.govnih.gov A common sample preparation procedure for urine analysis involves acid hydrolysis to release the free diamine from its protein adducts. nih.govcdc.gov Following hydrolysis, the Toluene-2,6-diamine is extracted using a solvent like dichloromethane (B109758) or toluene (B28343). cdc.govnih.gov To enhance volatility and thermal stability for GC analysis, the extracted amine is often derivatized. Common derivatizing agents include pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), which convert the amino groups into their corresponding amides. nih.govnih.govcdc.gov These derivatives exhibit excellent chromatographic behavior and can be detected with high sensitivity using electron capture detectors (ECD) or mass spectrometry. nih.govosha.gov GC coupled with a Flame Ionization Detector (FID) has also been utilized for the quantification of related isomers. scribd.com

For analyzing Toluene-2,6-diamine in highly complex matrices, such as extracts from personal protective equipment, Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) offers superior selectivity and sensitivity. irsst.qc.ca This technique combines the high separation efficiency of UPLC with the highly selective and sensitive detection of triple quadrupole mass spectrometry. irsst.qc.caresearchgate.net A method was developed to quantify Toluene-2,6-diamine on gloves, where the compound was extracted and converted from toluene diisocyanate (TDI). irsst.qc.ca The UPLC-MS/MS system was operated in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte, thus minimizing interferences from the matrix. irsst.qc.ca This approach allows for the achievement of very low limits of detection and quantification, which is essential for assessing dermal exposure in occupational settings. irsst.qc.ca

Liquid Chromatography-Mass Spectrometry (LC-MS) is a robust method for the quantitative analysis of Toluene-2,6-diamine in biological fluids like urine. nih.gov A simple and rapid LC-MS method using atmospheric pressure chemical ionization (APCI) in the positive-ion mode has been developed for biological monitoring. nih.gov Sample preparation involves acid hydrolysis of urine, followed by liquid-liquid extraction with dichloromethane. nih.gov The analysis is performed without derivatization, simplifying the sample preparation process. nih.govresearchgate.net The mass spectrometer monitors the protonated molecule [M+H]+, providing the necessary selectivity for quantification. nih.govresearchgate.net This method has shown a good correlation with GC-MS results and is suitable for routine monitoring of workers exposed to toluene diisocyanates. nih.gov

Spectroscopic Characterization Methods

Beyond chromatographic techniques, spectroscopic methods are essential for the structural confirmation of Toluene-2,6-diamine and its metabolites. While detailed spectral data is beyond the scope of this article, methods such as Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) have been employed to identify metabolites of Toluene-2,6-diamine in biological studies. nih.gov These techniques provide critical information on the molecular structure and are often used in conjunction with separation techniques to characterize unknown compounds formed through biotransformation. nih.gov

Method Validation and Performance Parameters

The reliability of any analytical method depends on its thorough validation. Key performance parameters are established to ensure the method is fit for its intended purpose. For the analysis of Toluene-2,6-diamine, methods have been validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For an HPLC-DAD method, linearity was established in a measuring range of 2.88–57.6 μg/mL. nih.govlodz.pl An LC-MS method showed linearity up to 400 µg/L. nih.gov

The sensitivity of a method is determined by its LOD and LOQ. The LOD is the lowest amount of an analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Table 1: Performance Parameters of a UPLC-MS/MS Method for Toluene-2,6-diamine Analysis irsst.qc.ca

| Parameter | Value (ng/mL) | Value (µg) |

|---|---|---|

| Limit of Detection (LOD) | 6.86 | 0.03 |

| Limit of Quantitation (LOQ) | 22.85 | 0.11 |

| Dynamic Range | 20 - 800 | - |

Table 2: Performance Parameters of an HPLC-DAD Method for Toluene-2,6-diamine Analysis nih.govlodz.pl

| Parameter | Value (ng/mL) |

|---|---|

| Limit of Detection (LOD) | 52.93 |

Precision, often expressed as the relative standard deviation (RSD), measures the closeness of agreement between a series of measurements. For a GC-MS method for Toluene-2,6-diamine in urine, the precision at a concentration of 1 µg/L was found to be 1.6% RSD. nih.gov

Limit of Detection (LOD) and Quantification (LOQ) Studies

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For Toluene-2,6-diamine, various studies have established these limits using different analytical techniques, tailored to specific matrices such as workplace air or biological samples.

One method developed for the determination of Toluene-2,6-diamine in workplace air, utilizing high-performance liquid chromatography (HPLC) with a diode array detector, reported an LOD of 52.93 ng/mL. nih.gov Another highly sensitive method, employing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), established an LOD of 6.86 ng/mL and an LOQ of 22.85 ng/mL for Toluene-2,6-diamine. irsst.qc.ca This UPLC-MS/MS method was specifically developed for quantifying Toluene-2,6-diamine on gloves as a measure of dermal exposure. irsst.qc.ca

Furthermore, a gas chromatography-mass spectrometry (GC-MS) method, after derivatization of the analyte, demonstrated even lower detection limits, in the range of 1-5 femtograms (fg) injected, which corresponds to less than 0.05 µg/L of Toluene-2,6-diamine in human urine or plasma. nih.gov These low detection limits are essential for biomonitoring studies where the concentration of metabolites can be very low.

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Toluene-2,6-diamine

| Analytical Technique | Matrix | LOD | LOQ |

|---|---|---|---|

| HPLC-DAD nih.gov | Workplace Air | 52.93 ng/mL | Not Reported |

| UPLC-MS/MS irsst.qc.ca | Glove Extracts | 6.86 ng/mL | 22.85 ng/mL |

| GC-MS nih.gov | Human Urine/Plasma | <0.05 µg/L | Not Reported |

Linearity and Calibration Curve Development

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is typically demonstrated by developing a calibration curve, which is a plot of the analytical signal versus the known concentration of the analyte.

For the HPLC-based determination of Toluene-2,6-diamine in workplace air, a linear calibration curve was obtained in the measuring range of 2.88–57.6 µg/mL. nih.govlodz.pl This indicates a direct and predictable relationship between the concentration of Toluene-2,6-diamine and the instrument's response within this range, allowing for accurate quantification.

In the context of UPLC-MS/MS analysis, a dynamic range from 20 ng/mL to 800 ng/mL was established with a coefficient of variation (R²) of ≥ 0.995, signifying excellent linearity. irsst.qc.ca Similarly, a liquid chromatography-mass spectrometry (LC-MS) method for urinary Toluene-2,6-diamine showed linear calibration curves up to 400 µg/L. nih.gov The development of these calibration curves involves preparing a series of standards of known concentrations and measuring their analytical response. The resulting data is then fitted to a linear regression model to establish the relationship between concentration and signal. utoronto.ca

Table 2: Linearity and Calibration Ranges for Toluene-2,6-diamine Analysis

| Analytical Technique | Matrix | Linear Range | Correlation Coefficient (R²) |

|---|---|---|---|

| HPLC-DAD nih.govlodz.pl | Workplace Air | 2.88–57.6 µg/mL | Not Reported |

| UPLC-MS/MS irsst.qc.ca | Glove Extracts | 20–800 ng/mL | ≥ 0.995 |

| LC-MS nih.gov | Urine | Up to 400 µg/L | Not Reported |

Selectivity and Interference Evaluation

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the analysis of Toluene-2,6-diamine, potential interferences can arise from its isomers, such as Toluene-2,4-diamine, as well as other structurally related compounds or matrix components.

Analytical methods have been specifically designed to ensure the selective determination of Toluene-2,6-diamine. For instance, an HPLC method was developed to determine Toluene-2,6-diamine in the presence of other hazardous substances, demonstrating its selectivity. nih.gov The use of tandem mass spectrometry (UPLC-MS/MS) offers a high degree of selectivity, as it allows for the monitoring of specific precursor-to-product ion transitions that are unique to the target analyte, thereby minimizing interferences from the sample matrix. irsst.qc.ca

In the context of simultaneous analysis of toluenediamine isomers, chromatographic separation is key to achieving selectivity. Methods have been developed that can separate various Toluene-2,6-diamine isomers, including 2,3-, 3,4-, 2,4-, and 2,5-toluenediamine, prior to their detection by mass spectrometry. nih.gov The choice of derivatizing agents can also enhance selectivity. For example, the use of perfluoro-fatty acid anhydride derivatives in GC-MS analysis aids in the separation and selective detection of Toluene-2,6-diamine isomers. nih.gov

Analytical Strategies for Simultaneous Detection of Toluenediamines and Related Compounds

In many industrial and environmental settings, it is necessary to monitor not only Toluene-2,6-diamine but also its isomers and other related compounds, such as the corresponding diisocyanates. Therefore, analytical strategies that allow for the simultaneous detection of these compounds are highly valuable.

Several methods have been reported for the simultaneous determination of Toluene-2,4-diamine and Toluene-2,6-diamine in workplace air using HPLC. nih.govlodz.pl These methods often involve a derivatization step to improve the chromatographic properties and detectability of the analytes. Another approach utilizes HPLC with electrochemical detection for the simultaneous analysis of toluenediamines and toluene diisocyanates. cdc.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the simultaneous analysis of multiple Toluene-2,6-diamine isomers. nih.gov By using specific derivatizing agents and carefully optimizing the chromatographic conditions, it is possible to achieve baseline separation of the isomers, allowing for their individual quantification. nih.gov The use of isotopically labeled internal standards, such as tri-deuterium-labeled Toluene-2,6-diamine, is often employed in these methods to improve the accuracy and precision of quantification. nih.gov

Sampling and Extraction Protocols for Environmental and Chemical Process Monitoring

The development of effective sampling and extraction protocols is a critical first step in the analysis of Toluene-2,6-diamine from various matrices. The choice of protocol depends on the nature of the sample (e.g., air, water, biological fluid) and the analytical technique to be used.

For monitoring workplace air, a common sampling method involves passing a known volume of air through a filter treated with sulfuric acid. nih.govlodz.pl The trapped amines are then washed from the filter and extracted using a suitable solvent, such as toluene, prior to analysis. nih.gov Another method for air sampling uses an impinger containing a solution of 1-(2-methoxyphenyl)piperazine (B120316) in toluene, which derivatizes the toluenediamines as they are collected. cdc.gov

In the context of biological monitoring, such as the analysis of Toluene-2,6-diamine in urine, the protocol typically involves an acid hydrolysis step to release the diamines from their conjugated metabolites. nih.govelsevierpure.com This is followed by a liquid-liquid extraction (LLE) step, often using a solvent like dichloromethane or toluene, to isolate the analytes from the complex urine matrix. nih.govnih.gov Solid-phase extraction (SPE) has also been employed as a clean-up and concentration technique. irsst.qc.ca For instance, a mixed-mode cation exchange (MCX) SPE sorbent has been shown to be effective for the extraction of Toluene-2,6-diamine, which is a basic compound. irsst.qc.ca The choice of pH during the extraction process is crucial for achieving good recovery rates. irsst.qc.ca

Environmental Fate and Chemical Degradation of Toluene 2,6 Diamine Monohydrochloride

Environmental Partitioning and Transport Dynamics

The movement and distribution of Toluene-2,6-diamine between air, water, and soil are dictated by its physical and chemical properties.

The tendency of a chemical to volatilize from water or moist soil is described by its Henry's Law constant. For the neutral species of 2,6-diaminotoluene (B122827), this constant is estimated to be 7.4 x 10⁻¹⁰ atm-m³/mole. nih.gov This low value indicates that the compound is essentially nonvolatile from water and damp soil surfaces. nih.gov

Furthermore, the compound's acid dissociation constant (pKa) influences its state and, consequently, its volatility in the environment. With an estimated pKa of 4.69, Toluene-2,6-diamine will exist partially in its protonated (cationic) form in environments with pH values between 5 and 9. nih.gov Cations are nonvolatile, and their presence further reduces the likelihood of the compound escaping from water or soil into the atmosphere. nih.gov

Volatilization Potential of Toluene-2,6-diamine

| Parameter | Estimated Value | Implication for Volatilization |

|---|---|---|

| Henry's Law Constant | 7.4 x 10⁻¹⁰ atm-m³/mole | Essentially nonvolatile from water and moist soil. nih.gov |

| pKa | 4.69 | Partial existence as a nonvolatile cation in typical environmental pH (5-9) further limits volatilization. nih.gov |

The mobility of Toluene-2,6-diamine in soil is largely influenced by its sorption to soil particles and organic matter. The organic carbon-water (B12546825) partition coefficient (Koc) is a key indicator of this tendency. Under anaerobic conditions, Koc values for 2,6-diaminotoluene have been measured at 588 and 546. nih.gov

According to standard classification schemes, these Koc values suggest that Toluene-2,6-diamine is expected to have low mobility in soil. nih.gov This indicates a propensity for the compound to adsorb to soil and sediment particles rather than migrating with groundwater. ucanr.edu The interaction with organic carbon is a primary mechanism for this sorption behavior for many organic chemicals. ecetoc.org

Soil Sorption and Mobility of Toluene-2,6-diamine

| Parameter | Measured Value (Anaerobic) | Mobility Classification |

|---|---|---|

| Soil Organic Carbon-Water Partition Coefficient (Koc) | 588 | Low Mobility nih.gov |

| 546 |

Atmospheric Degradation Mechanisms

Once in the atmosphere, Toluene-2,6-diamine is subject to degradation through reactions with naturally occurring chemical species and sunlight.

In the vapor phase, Toluene-2,6-diamine is degraded by reacting with photochemically-produced hydroxyl (•OH) radicals. nih.gov The rate constant for this gas-phase reaction is estimated at 2.0 x 10⁻¹⁰ cm³/molecule-sec at 25°C. nih.gov Based on this rate, the atmospheric half-life of Toluene-2,6-diamine is calculated to be approximately 0.6 hours, assuming an average atmospheric hydroxyl radical concentration of 5 x 10⁵ radicals/cm³. nih.gov This suggests a rapid degradation process in the atmosphere.

Atmospheric Degradation of Toluene-2,6-diamine by Hydroxyl Radicals

| Parameter | Estimated Value |

|---|---|

| Reaction Rate Constant | 2.0 x 10⁻¹⁰ cm³/molecule-sec at 25°C nih.gov |

| Atmospheric Half-life | ~0.6 hours nih.gov |

Direct photolysis, or the breakdown of a chemical by sunlight, may also contribute to the atmospheric degradation of Toluene-2,6-diamine. By analogy to the structurally similar compound 2,4-diaminotoluene (B122806), which absorbs UV light at a wavelength of 294 nm, it is suggested that 2,6-diaminotoluene may also be susceptible to direct degradation by sunlight. nih.gov However, specific studies detailing the photochemical decomposition pathways and quantum yield for Toluene-2,6-diamine are not widely available.

Aqueous Phase Degradation

The fate of Toluene-2,6-diamine in water is influenced by its solubility and susceptibility to biological and chemical degradation processes. The compound is noted to be soluble in water. noaa.gov While industrial processes can hydrolyze toluene (B28343) diamines to produce methyl resorcinols under specific conditions, such as high temperatures with ammonium (B1175870) bisulfate, hydrolysis is not considered a significant environmental fate process under typical ambient conditions due to the lack of functional groups that readily hydrolyze. nih.govgoogle.com

Studies on the biodegradation of Toluene-2,6-diamine suggest it is a recalcitrant compound. nih.gov Results from a standard shake flask test indicate that biodegradation is not an important environmental fate process in aquatic systems. nih.gov However, some research has shown that activated sludge, when acclimated with both aniline (B41778) and toluene diamine (TDA), can fortuitously metabolize TDA, suggesting that under specific microbial conditions, some level of degradation is possible. nih.gov

Hydrolytic Processes in Water

Toluene-2,6-diamine is soluble in water. noaa.gov While specific data on the hydrolysis rate of Toluene-2,6-diamine itself under typical environmental conditions is limited, its formation via the hydrolysis of 2,6-toluene diisocyanate (TDI) is a well-documented and dominant environmental process. nih.gov When TDI comes into contact with water, it undergoes rapid hydrolysis to form the corresponding toluenediamine (TDA). nih.govirsst.qc.ca

This reaction is a primary pathway for the introduction of TDA into aquatic systems. The hydrolysis half-lives for TDI isomers are on the order of minutes to a few hours. nih.gov The process can be summarized as the reaction of the isocyanate groups with water, leading to the formation of carbamic acids which are unstable and decompose to form the diamine and carbon dioxide.

In certain industrial processes, toluene diamine can be intentionally hydrolyzed under specific, non-environmental conditions. For instance, heating toluene diamine with ammonium bisulfate in an aqueous solution at temperatures between 200°C and 260°C can transform it into methyl resorcinol (B1680541). google.com However, these conditions are not representative of natural aquatic environments.

Biodegradation by Microbial Communities

Toluene-2,6-diamine has been historically considered a recalcitrant compound, meaning it resists microbial degradation. nih.gov However, research has demonstrated that under specific conditions, microbial communities can be acclimated to metabolize it. nih.gov

A study utilizing activated sludge acclimated with both aniline and TDA found that a microorganic-enzyme system capable of metabolizing TDA could be developed. In the acclimated sludge, the addition of TDA led to a notable increase in the respiration rate and a corresponding sharp decrease in the TDA concentration, indicating that the compound was being biodegraded. nih.gov This process was described as fortuitous metabolism. nih.gov

The kinetics of this biodegradation were observed to follow a first-order model at initial TDA concentrations below 5 mg/L. At these concentrations, the rate of degradation was directly proportional to the concentration of mixed liquor suspended solids (MLSS), which represents the quantity of microorganisms in the activated sludge. nih.gov When the initial TDA concentration surpassed 5 mg/L, the degradation rate deviated from the first-order model. nih.gov

Table 1: TDA Biodegradation by Acclimated Activated Sludge

| Parameter | Finding | Source |

|---|---|---|

| Microbial System | Activated sludge acclimated with aniline and TDA | nih.gov |

| Metabolism Type | Fortuitous | nih.gov |

| Kinetic Model | First-order (at initial TDA concentrations < 5 mg/L) | nih.gov |

| Rate Dependency | Proportional to Mixed Liquor Suspended Solid (MLSS) concentration | nih.gov |

| Limitation | Deviation from first-order kinetics at initial TDA concentrations > 5 mg/L | nih.gov |

While the core toluene structure is known to be degradable by various bacteria, such as Pseudomonas, and fungi, the presence of amino groups in TDA significantly alters its biodegradability, necessitating specific acclimated microbial communities for its breakdown. nih.govresearchgate.netej-geo.org

Soil and Sediment Interactions and Transformations

Specific research on the interactions and transformations of Toluene-2,6-diamine monohydrochloride in soil and sediment is not extensively detailed in the available literature. However, its high solubility in water suggests that it has the potential for significant mobility in soil and sediment environments. noaa.govwho.int

Contamination of soil and groundwater can occur from leakages from landfills or industrial storage sites where wastes containing diaminotoluenes are deposited. who.int Due to its water solubility, Toluene-2,6-diamine can be transported with soil pore water and groundwater, potentially leading to the contamination of wider areas. The extent of its adsorption to soil and sediment particles, which would be quantified by a soil organic carbon-water partitioning coefficient (Koc), is not well-documented. This lack of data makes it difficult to precisely model its transport and retention in subsurface environments.

Transformation Products in Environmental Systems

In environmental systems where Toluene-2,6-diamine is present as a result of a 2,6-TDI release, a key transformation process is its reaction with unreacted TDI molecules. This reaction leads to the formation of inert and insoluble polyureas. nih.gov These polyureas are considered the main degradation products resulting from the contact of TDI with water. nih.gov

While direct environmental studies are limited, insights into potential biotransformation products can be drawn from metabolic studies in mammals. In rats, 2,6-TDA undergoes hydroxylation and N-acetylation, resulting in several metabolites. nih.govindustrialchemicals.gov.au Although these are products of animal metabolism, they indicate potential pathways for microbial transformation in the environment.

Potential biotransformation products based on metabolic studies include:

3-hydroxy-2,6-diaminotoluene industrialchemicals.gov.au

2-acetylamino-6-aminotoluene industrialchemicals.gov.au

4-hydroxy-2-acetylamino-6-aminotoluene industrialchemicals.gov.au

2,6-di(acetylamino)-toluene industrialchemicals.gov.au

The formation of these products in natural soil or aquatic environments by microbial communities has not been definitively confirmed but represents a plausible transformation pathway.

Long-term Environmental Stability and Persistence Considerations

The long-term environmental stability of Toluene-2,6-diamine is complex. While one safety data sheet suggests that "persistence is unlikely based on information available," other evidence points to potential persistence under certain conditions. fishersci.com The characterization of TDA as a "recalcitrant compound" implies a degree of stability in the environment. nih.gov

The key factor in its long-term environmental impact is its transformation into polyureas. In scenarios involving TDI spills, the resulting TDA reacts to form polyureas, which are exceptionally stable and resistant to further degradation. nih.gov Studies on the hydrolysis of TDI-polyurea have estimated its half-life to be on the order of millennia, with calculations ranging from 18,000 to 300,000 years at 25°C. nih.gov This indicates that while the parent compound, 2,6-TDA, may be degraded by acclimated microbial communities, its transformation products can be extremely persistent, representing a long-term environmental concern. nih.govnih.gov

Comparative Chemical and Mechanistic Studies with Toluenediamine Isomers

Structural Isomerism and Positional Effects (2,4-TDA, 2,5-TDA, 3,4-TDA)

The core structural difference among toluenediamine isomers lies in the position of the two amino (-NH₂) groups relative to the methyl (-CH₃) group on the benzene (B151609) ring. who.int This positional isomerism significantly influences the compounds' physical and chemical properties. For instance, 2,6-TDA features both amino groups ortho to the methyl group, creating a more sterically hindered environment compared to 2,4-TDA, which has one amino group ortho and the other para to the methyl group. who.int The 2,5-TDA isomer has its amino groups in the ortho and meta positions relative to the methyl group. wikipedia.org

These structural variations lead to notable differences in physical properties such as melting and boiling points. Isolated and purified isomers typically present as colorless crystals, though they tend to darken upon exposure to air. who.intnih.govnih.gov The reactivity of the amino groups is also affected; for example, the highly reactive nature of these groups allows aromatic amines to bond strongly with soil organic matter. nih.gov

| Isomer | IUPAC Name | Melting Point (°C) | Boiling Point (°C) | Appearance |

|---|---|---|---|---|

| 2,6-TDA | 2-Methyl-1,3-benzenediamine | 102 - 107 | 289 | Colorless prisms, darkens on exposure |

| 2,4-TDA | 4-Methyl-1,3-benzenediamine | 97 - 99 | 283 - 285 | Colorless crystalline solid |

| 2,5-TDA | 2-Methyl-1,4-benzenediamine | 64 | 273 | Off-white crystals |

Data sourced from references wikipedia.orgnih.govcdc.govwikipedia.orgfishersci.com.

Comparative Synthetic Routes and Challenges Across Isomers

The predominant industrial synthesis for TDA isomers involves the catalytic hydrogenation of the corresponding dinitrotoluene (DNT) precursors. who.intnih.gov Toluene (B28343) is first nitrated to produce a mixture of DNT isomers, which is then reduced. cdc.govgoogle.com This process typically yields a mixture of TDA isomers, making their separation a significant challenge. wikipedia.org For example, the production of 2,4-TDA via the hydrogenation of 2,4-dinitrotoluene (B133949) often results in a commercial product containing up to 20% of the 2,6-TDA isomer. wikipedia.org

Several strategies have been developed to isolate specific isomers:

Distillation: Vacuum distillation is employed to separate ortho-TDA isomers (like 2,3- and 3,4-TDA) from meta-TDA isomers (2,4- and 2,6-TDA). nih.govgoogle.com

Derivatization and Crystallization: A key method for separating the commercially important 2,4- and 2,6-isomers involves converting the amines into their monohydrochloride salts by adding hydrochloric acid. google.com Toluene-2,6-diamine monohydrochloride has different crystallization properties than its 2,4- counterpart, allowing it to be crystallized and filtered off, achieving a high degree of purity with less than 0.5% of the 2,4-isomer remaining. google.com The free base can then be liberated by adding an alkali. google.com A similar approach using derivatization crystallization can yield products with over 99% purity. google.com

Alternative Routes: Other isomer-specific synthetic routes exist. 2,5-TDA can be prepared by the electrolytic reduction of 2,5-dinitrotoluene. wikipedia.org A method for synthesizing 2,6-TDA uses catalytic ammoniation of 2,6-dichlorotoluene (B125461) with a palladium complex catalyst, which avoids the high temperatures and pressures of traditional methods. google.com

Differential Reactivity in Chemical Derivatization

The reactivity of TDA isomers is largely dictated by the position and steric hindrance of the amino groups. This differential reactivity is particularly evident in derivatization reactions, which are crucial for both industrial synthesis and analytical detection.

For analytical purposes, TDA isomers are frequently converted into derivatives to enhance their stability and detectability. Common derivatizing agents include:

Perfluoro-fatty acid anhydrides: Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA) react with the amino groups to form stable amides suitable for gas chromatography analysis. nih.govresearchgate.netcdc.gov

Acetic anhydride: This reagent forms bisacetamidotoluene derivatives, which can be analyzed via HPLC. cdc.govirsst.qc.ca

The conditions required for these reactions can vary between isomers due to differences in steric hindrance and electronic effects. Beyond analytical derivatization, the isomers show distinct reactivity in synthesis. For example, 2,4-TDA undergoes condensation with acetaldehyde (B116499) to produce the acridine (B1665455) dye Basic Yellow 9 and reacts with benzenediazonium (B1195382) chloride to form the azo dye Basic Orange 1. wikipedia.org The different positioning of the amino groups in 2,6-TDA or 2,5-TDA would lead to different products in these same reactions. All TDA isomers can neutralize acids in exothermic reactions to form salts, such as the titular this compound. noaa.gov

Analytical Distinctions and Co-occurrence in Samples

TDA isomers frequently co-occur in industrial settings and environmental samples. who.int The most common commercial mixture, meta-TDA (m-TDA), contains both 2,4-TDA and 2,6-TDA, typically in an 80:20 or 65:35 ratio. nih.gov This co-occurrence necessitates the use of sophisticated analytical methods capable of distinguishing between the isomers.

High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary techniques used for separation and quantification. who.intacs.org

GC-MS: This method usually requires prior derivatization of the isomers to increase their volatility. nih.gov Using derivatization with PFPA, detection limits below 0.05 µg/L in urine can be achieved. nih.gov

HPLC-MS/MS: This technique offers high selectivity and sensitivity. irsst.qc.ca Studies have shown that analytical parameters can differ even between closely related isomers. For instance, one UPLC-MS/MS method reported different limits of detection (LOD) and quantification (LOQ) for 2,4-TDA and 2,6-TDA, highlighting their distinct analytical behavior. irsst.qc.ca

Co-occurrence is a major consideration in the monitoring of workplaces where toluene diisocyanate (TDI) is used, as TDI readily hydrolyzes to form the corresponding TDA isomers. cdc.govirsst.qc.ca Since commercial TDI is predominantly an 80:20 mixture of the 2,4- and 2,6-isomers, environmental and biological samples from these locations will contain both 2,4-TDA and 2,6-TDA. cdc.gov

| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

|---|---|---|

| 2,6-TDA | 6.86 | 22.85 |

| 2,4-TDA | 2.83 | 9.42 |

Data from a UPLC-MS/MS analytical method for TDA isomers. Sourced from reference irsst.qc.ca.

Comparative Metabolism and Biotransformation Pathways (as chemical transformations)

When TDA isomers are absorbed, they undergo various chemical transformations. These biotransformation pathways, which include N-acetylation and oxidation, differ depending on the isomer's structure and the biological system.

Studies on 2,4-TDA have revealed distinct metabolic profiles in different species.

In rats: The primary urinary metabolites are 4-acetylamino-2-aminotoluene, 2,4-diacetylaminotoluene, and 4-acetylamino-2-aminobenzoic acid. nih.gov

In mice: The major metabolites identified are 4-acetylamino-2-aminobenzoic acid, 4-acetylamino-2-aminotoluene, and 2,4-diacetylaminobenzoic acid. nih.gov

These findings indicate that the key chemical transformations are the acetylation of one or both amino groups and the oxidation of the methyl group to a carboxylic acid. The elimination of 2,4-TDA metabolites is also faster and more complete in mice than in rats. nih.gov

For 2,6-TDA, studies show it is rapidly absorbed and extensively metabolized after oral administration in rats, with no unmetabolized parent compound found in the urine. nih.gov While the specific metabolites are not as extensively detailed in available literature, the metabolic pathways are expected to involve similar N-acetylation and oxidation steps, with the rates and products influenced by the unique steric and electronic environment of the 2,6-isomer.

Distinctive Roles in Industrial Chemistry and Materials Science

The distinct structural properties of TDA isomers translate directly into specialized industrial applications. The mixture of 2,4-TDA and 2,6-TDA is a high-volume chemical intermediate used almost exclusively for the production of toluene diisocyanate (TDI), a fundamental component in the manufacture of polyurethane foams, elastomers, and coatings. who.intwikipedia.orgcdc.gov The ratio of the isomers in the initial TDA mixture determines the properties of the resulting TDI and the final polyurethane product.

However, individual isomers also have niche applications:

2,4-TDA: Serves as a precursor in the synthesis of various dyes for textiles, leather, and wood stains.

2,5-TDA: Is a primary intermediate in formulations for permanent hair dyes and is also used to produce dyes for textiles, furs, and biological stains. wikipedia.orgguidechem.com

Ortho-TDA isomers (2,3- and 3,4-TDA): A commercial mixture of these isomers is used to manufacture tolyltriazoles, which function as effective corrosion inhibitors. nih.gov

General Uses: Various TDA isomers are also utilized as curing agents for epoxy resins and as components in the production of rubber antioxidants. who.int

The selection of a specific isomer is critical, as its geometry directly impacts the structure and performance of the final material, whether it be a complex polymer or a specialized dye.

| Isomer(s) | Primary Industrial Application |

|---|---|

| 2,4-TDA / 2,6-TDA Mixture | Intermediate for Toluene Diisocyanate (TDI) for polyurethanes |

| 2,4-TDA | Precursor for dyes (textiles, leather) |

| 2,5-TDA | Intermediate for hair dyes, textile dyes, and biological stains |

| 2,3-TDA / 3,4-TDA Mixture | Production of tolyltriazoles (corrosion inhibitors) |

| General TDA Isomers | Epoxy curing agents, rubber antioxidants |

Data sourced from references who.intwikipedia.orgnih.govcdc.govguidechem.com.

Future Directions in Toluene 2,6 Diamine Monohydrochloride Research

Development of Sustainable and Atom-Economical Synthetic Methods

The conventional synthesis of 2,6-diaminotoluene (B122827), the free base of the monohydrochloride, typically involves the nitration of toluene (B28343) followed by the reduction of the resulting 2,6-dinitrotoluene (B127279). ontosight.ai This process, while established, presents several areas for improvement in line with the principles of green chemistry. Future research will likely prioritize the development of more sustainable and atom-economical synthetic routes.

Key research objectives in this area include:

Catalytic Systems: Exploring novel catalysts for the reduction of 2,6-dinitrotoluene that are more efficient, selective, and reusable than current options. This includes the investigation of non-precious metal catalysts and biocatalytic approaches.